7-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
- This compound is a complex heterocyclic molecule with a fused thiadiazolo-pyrimidine core. Let’s break it down:
- The pyrimidine portion consists of a six-membered ring containing two nitrogen atoms and four carbon atoms.
- The thiadiazole moiety is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms.
- The nitrophenyl group (2-chloro-6-nitrophenyl) is attached to the piperazine ring.
- The piperazine ring contains two nitrogen atoms and four carbon atoms.
- The isopropyl group (propan-2-yl) is also part of the structure.
- This compound’s intricate structure suggests potential biological activity.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
Biology: Explore its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: Assess its pharmacological properties (e.g., antimicrobial, antitumor).
Industry: Evaluate its use in materials science (e.g., organic semiconductors).
Mechanism of Action
Targets: Identify molecular targets (e.g., enzymes, receptors) affected by this compound.
Pathways: Investigate signaling pathways influenced by its binding or activity.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features (e.g., fused ring system, specific substituents).
Similar Compounds: Explore related molecules (e.g., other thiadiazolo-pyrimidines).
Remember that this compound’s properties and applications may vary based on specific derivatives and modifications.
Properties
Molecular Formula |
C18H19ClN6O3S |
---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
7-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C18H19ClN6O3S/c1-11(2)17-21-24-15(26)10-14(20-18(24)29-17)22-6-8-23(9-7-22)16-12(19)4-3-5-13(16)25(27)28/h3-5,10-11H,6-9H2,1-2H3 |
InChI Key |
VMCJFJKPMJRAIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN2C(=O)C=C(N=C2S1)N3CCN(CC3)C4=C(C=CC=C4Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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